molecular formula C5H13NO3 B7891668 3-(2-Hydroxyethylamino)propane-1,2-diol

3-(2-Hydroxyethylamino)propane-1,2-diol

Cat. No. B7891668
M. Wt: 135.16 g/mol
InChI Key: WDMIBBXCJKNKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202511B2

Procedure details

The commercially available glycidol (0.17 mol, 11 ml) was added dropwise to stirred ethanolamine (1 eq, 1.4 mol, 84.3 ml) at 0° C. Once addition was complete the reaction was allowed to warm up to room temperature, while stirring overnight. The product was then distilled (Ethanolamine first distilled at 60° C. at 1 Torr, and the desired product at 170° C. at 1 Torr). The product was obtained a clear oil that cooled to a clear viscous syrup (0.122 mol, yield=72%).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
84.3 mL
Type
reactant
Reaction Step Two
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH:2]1[CH2:4][OH:5].[CH2:6]([CH2:8][NH2:9])[OH:7]>>[OH:7][CH2:6][CH2:8][NH:9][CH2:1][CH:2]([OH:3])[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
C1C(O1)CO
Step Two
Name
Quantity
84.3 mL
Type
reactant
Smiles
C(O)CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once addition
DISTILLATION
Type
DISTILLATION
Details
The product was then distilled (Ethanolamine first
DISTILLATION
Type
DISTILLATION
Details
distilled at 60° C. at 1 Torr
CUSTOM
Type
CUSTOM
Details
at 170° C.
CUSTOM
Type
CUSTOM
Details
The product was obtained a clear oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCNCC(CO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.122 mol
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.